molecular formula C17H19NO B1445370 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine CAS No. 1333113-99-7

4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine

Cat. No. B1445370
M. Wt: 253.34 g/mol
InChI Key: FIDDBFSBYXUIQD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine are not mentioned in the available sources .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds like 1,2-oxazines and 1,2-benzoxazines, which are structurally related to 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine, has shown significant interest due to their utility as chiral synthons and in the synthesis of electrophilic agents. The synthesis methods often involve cyclization reactions and have been explored for their potential in creating pharmacologically active molecules (Sainsbury, 1991).

Biological Activity

Compounds within the oxazocine framework have been the subject of pharmacological studies. For example, benzodiazepines, which share a benzene and nitrogen-containing structure, are extensively studied for their biological activities such as anticonvulsion and anti-anxiety properties (Teli et al., 2023). This suggests the potential for 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine and its derivatives to be explored for similar biological activities.

Material Science and Scintillation

In the field of material science, the oxazine derivatives have been investigated for their photophysical properties. The study of oxazine and benzoxazine rings has indicated their potential use in fluorescent systems and in the synthesis of polymers with specific optical properties, hinting at the possible application of 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine in developing new materials (Haman et al., 2015).

Antimicrobial Activity

The study of benzoxazinoids, related to the oxazocine ring, has shown these compounds possess antimicrobial properties, with some synthetic derivatives displaying potent activity against pathogenic fungi and bacteria. This opens the door for research into 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine as a scaffold for designing new antimicrobial agents (de Bruijn et al., 2018).

Safety And Hazards

The safety and hazards associated with 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine are not specified in the available sources .

properties

IUPAC Name

4-benzyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)10-17-13-19-12-16-9-5-4-8-15(16)11-18-17/h1-9,17-18H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDDBFSBYXUIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C2CO1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine
Reactant of Route 2
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine
Reactant of Route 3
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine
Reactant of Route 4
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine
Reactant of Route 5
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine
Reactant of Route 6
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine

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